molecular formula C10H11NO2 B2361479 2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile CAS No. 73864-61-6

2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile

Cat. No. B2361479
Key on ui cas rn: 73864-61-6
M. Wt: 177.203
InChI Key: VMBRYBBPGMAXEJ-UHFFFAOYSA-N
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Patent
US04335119

Procedure details

5 g p-hydroxyphenylacetonitrile were dissolved in 250 ml methylethylketone. 7 g of 2-bromoethanol and 23 g potassium carbonate were added thereto. The mixture was stirred for 48 hours under reflux. At the end of the reaction the potassium carbonate and the produced potassium bromide were filtered. The precipitates were washed with acetone and the acetone wash was added to the reaction mixture. The clear solution was reduced to about 10-15 ml. It was then taken up in ether and shaken with 1/100 N sodium hydroxide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][OH:14].C(=O)([O-])[O-].[K+].[K+]>CC(CC)=O>[OH:14][CH2:13][CH2:12][O:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC#N
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)CC
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrCCO
Name
Quantity
23 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
the produced potassium bromide were filtered
WASH
Type
WASH
Details
The precipitates were washed with acetone
WASH
Type
WASH
Details
the acetone wash
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
shaken with 1/100 N sodium hydroxide

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
OCCOC1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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